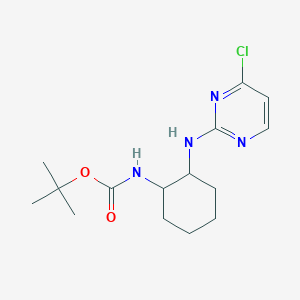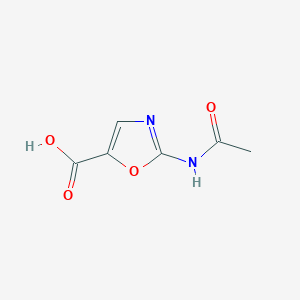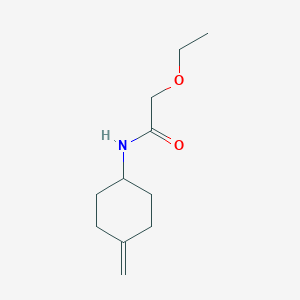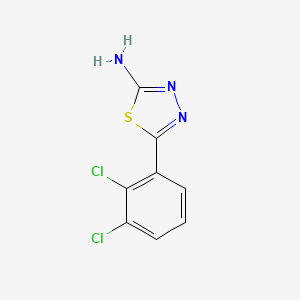
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Heterocyclic compounds, including pyrazoles and benzodioxepines, play a crucial role in pharmaceuticals, dyes, and as ligands in catalysis. The synthesis of these compounds often involves multi-component reactions or condensation of diamines with diketones, showcasing their versatility and importance in organic chemistry. Studies highlight their potential in developing new materials and drugs, emphasizing the importance of exploring these compounds further (Pareek & Kishor, 2015).
Coumarin and Hydroxycoumarin Derivatives
Research on coumarin derivatives, including hydroxycoumarins, indicates their significant chemical, photochemical, and biological properties. These compounds are fundamental in various biological applications and serve as starting points for synthesizing novel heterocyclic compounds. The synthesis methods and the biological significance of these derivatives highlight their potential in fields such as genetics, pharmacology, and microbiology (Yoda, 2020).
Organocatalytic Synthesis of Tetrahydrobenzo[b]pyrans
Tetrahydrobenzo[b]pyrans, significant for their presence in natural products and drug molecules, are synthesized using organocatalysts. This approach emphasizes green chemistry principles, such as using water as a solvent, to develop biologically active heterocycles. The exploration of organocatalytic methods provides insights into efficient, environmentally friendly synthesis routes for these important compounds (Kiyani, 2018).
Anticancer Agents from Knoevenagel Condensation Products
The Knoevenagel condensation reaction is a cornerstone in synthesizing α, β-unsaturated ketones/carboxylic acids, leading to a plethora of biologically active molecules. Notably, compounds synthesized through this reaction have shown remarkable anticancer activity. This emphasizes the reaction's role in drug discovery, particularly in developing new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Pyrazoline Derivatives and Anticancer Activity
Pyrazoline derivatives, recognized for their extensive biological activities, are explored for their anticancer potential. Research indicates that these compounds, synthesized through various methods, exhibit significant effects against cancer. This highlights the importance of pyrazoline as a scaffold in medicinal chemistry and its potential in developing new anticancer drugs (Ray et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-8-10-7-14-15-13(10)9-2-3-11-12(6-9)18-5-1-4-17-11/h2-3,6-8H,1,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTBUFWKRCIYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=C(C=NN3)C=O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2511856.png)
![8-chloro-2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2511857.png)
![6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2511858.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2511863.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B2511865.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)

![4-oxo-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2511872.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2511877.png)